Duocarmycin MA
Overview
Description
Duocarmycin MA is a useful research compound. Its molecular formula is C34H31ClN4O5 and its molecular weight is 611.1 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Duocarmycin MA, a synthetic analogue of the DNA-alkylating cytotoxins of the duocarmycin class , primarily targets the DNA within cells . It binds to the minor groove of DNA , a critical site for many DNA processes.
Mode of Action
The interaction of this compound with its target involves a process known as alkylation . Alkylation refers to the transfer of an alkyl group from one molecule to another. In this case, this compound transfers an alkyl group to the DNA molecule . This alkylation disrupts the normal architecture of the DNA, which can lead to cell death .
Biochemical Pathways
The primary biochemical pathway affected by this compound is DNA replication . By alkylating DNA, this compound disrupts the normal replication process. This disruption can lead to errors in the DNA sequence during replication, which can trigger cell death .
Result of Action
The primary result of this compound’s action is the induction of cell death . By disrupting DNA architecture and replication, this compound can lead to the death of cancer cells . This makes it a potent tool in the fight against cancer.
Biochemical Analysis
Biochemical Properties
Duocarmycin MA plays a crucial role in biochemical reactions by binding to the minor groove of DNA and alkylating the nucleobase adenine at the N3 position . This interaction disrupts the nucleic acid architecture, leading to cell death. This compound interacts with various enzymes, proteins, and other biomolecules, including cytochrome P450 enzymes such as CYP1A1 and CYP2W1 . These enzymes are involved in the bioactivation of this compound, converting it into its active form. The interaction with these enzymes is stereospecific, with different enantiomers showing varying binding affinities and metabolic profiles .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It is highly cytotoxic and induces cell death by disrupting DNA structure. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. This compound has been shown to induce immunogenic cell death, which can enhance antitumor immunity . It also affects the expression of genes involved in cell cycle regulation and apoptosis, leading to cell cycle arrest and programmed cell death .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the minor groove of DNA and subsequent alkylation of adenine at the N3 position . This alkylation disrupts the DNA structure, leading to the inhibition of DNA replication and transcription. This compound also interacts with cytochrome P450 enzymes, which bioactivate the compound into its active form . This bioactivation is crucial for its cytotoxic effects. Additionally, this compound can induce changes in gene expression, particularly genes involved in cell cycle regulation and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can maintain its cytotoxic effects over extended periods, but its stability can be affected by various factors such as temperature and pH . Long-term exposure to this compound can lead to sustained inhibition of cell proliferation and induction of cell death .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound can effectively inhibit tumor growth without causing significant toxicity . At higher doses, this compound can induce toxic effects, including damage to normal tissues and organs . The therapeutic window of this compound is narrow, and careful dosage optimization is required to maximize its antitumor effects while minimizing adverse effects .
Metabolic Pathways
This compound is involved in metabolic pathways that include its bioactivation by cytochrome P450 enzymes such as CYP1A1 and CYP2W1 . These enzymes convert this compound into its active form, which can then exert its cytotoxic effects. The metabolic pathways of this compound also involve interactions with other enzymes and cofactors that influence its stability and activity . The bioactivation process is stereospecific, with different enantiomers showing varying metabolic profiles .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It can bind to transporters and binding proteins that facilitate its uptake and distribution . The localization and accumulation of this compound within cells are influenced by its interactions with these transporters and binding proteins . The distribution of this compound within tissues is also affected by its stability and degradation .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound is primarily localized in the nucleus, where it binds to DNA and exerts its cytotoxic effects . The targeting signals and post-translational modifications of this compound direct it to specific compartments within the cell . The subcellular localization of this compound can influence its activity and effectiveness in inducing cell death .
Properties
IUPAC Name |
tert-butyl N-[4-[[2-[(1S)-1-(chloromethyl)-5-hydroxy-1,2-dihydrobenzo[e]indole-3-carbonyl]-1H-indol-6-yl]carbamoyl]phenyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H31ClN4O5/c1-34(2,3)44-33(43)37-22-11-8-19(9-12-22)31(41)36-23-13-10-20-14-27(38-26(20)15-23)32(42)39-18-21(17-35)30-25-7-5-4-6-24(25)29(40)16-28(30)39/h4-16,21,38,40H,17-18H2,1-3H3,(H,36,41)(H,37,43)/t21-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZXQBIDDBQCHFP-OAQYLSRUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)C=C(N3)C(=O)N4CC(C5=C4C=C(C6=CC=CC=C65)O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)C=C(N3)C(=O)N4C[C@H](C5=C4C=C(C6=CC=CC=C65)O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H31ClN4O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
611.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.